molecular formula C16H21N7O5S B2925315 N-(4-{4-[(cyclopropylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)-2-(N-methylmethanesulfonamido)acetamide CAS No. 1396684-21-1

N-(4-{4-[(cyclopropylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)-2-(N-methylmethanesulfonamido)acetamide

Cat. No.: B2925315
CAS No.: 1396684-21-1
M. Wt: 423.45
InChI Key: YGMYIFYNCJVUAV-UHFFFAOYSA-N
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Description

N-(4-{4-[(cyclopropylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)-2-(N-methylmethanesulfonamido)acetamide is a useful research compound. Its molecular formula is C16H21N7O5S and its molecular weight is 423.45. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

  • A study by (Darwish et al., 2014) focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, suitable for use as antimicrobial agents. The research explored various derivatives and their in vitro antibacterial and antifungal activities.

Enzyme Inhibition

  • Research by (Carta et al., 2017) developed sulfonamide inhibitors as potential treatments for serious pathologies, including cancer, obesity, epilepsy, and glaucoma. The study examined the inhibition of human carbonic anhydrase isoforms, highlighting the compound's potential as a drug candidate.

Anticonvulsant Effects

  • A study by (Farag et al., 2012) synthesized derivatives containing a sulfonamide thiazole moiety and evaluated their anticonvulsant activity. The research found significant anticonvulsive effects in several compounds, providing insights into potential treatments for convulsion-related conditions.

Potential COVID-19 Applications

  • Research by (Fahim & Ismael, 2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives for potential antimalarial activity. This research also explored the theoretical calculations and molecular docking study of these compounds against SARS-CoV-2, indicating their potential application in COVID-19 treatment.

Conformational Analysis in Bioactive Compounds

  • A study by (Kazuta et al., 2002) looked into the use of the cyclopropane ring in restricting the conformation of biologically active compounds to improve activity. This research contributes to understanding how structural modifications can enhance the effectiveness of therapeutic agents.

Anticancer Potential

  • Research conducted by (Evren et al., 2019) involved the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and their evaluation as anticancer agents. This study revealed certain compounds with high selectivity against specific cancer cell lines.

Properties

IUPAC Name

N-cyclopropyl-2-[4-[4-[[2-[methyl(methylsulfonyl)amino]acetyl]amino]phenyl]-5-oxotetrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O5S/c1-21(29(2,27)28)9-14(24)17-12-5-7-13(8-6-12)23-16(26)22(19-20-23)10-15(25)18-11-3-4-11/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,24)(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMYIFYNCJVUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)CC(=O)NC3CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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